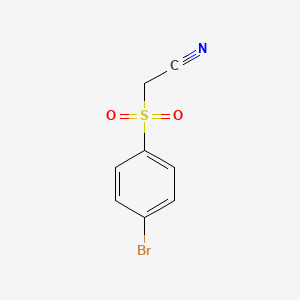

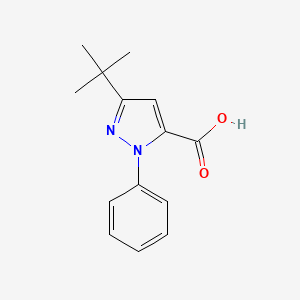

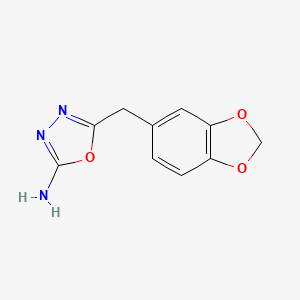

![molecular formula C9H5BrO2S B1268535 5-Bromobenzo[B]thiophene-3-carboxylic acid CAS No. 7312-24-5](/img/structure/B1268535.png)

5-Bromobenzo[B]thiophene-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid and its derivatives involves several key steps, including bromocyclization and palladium-catalyzed cross-couplings. A notable method includes the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization of methylthio-containing alkynes using N-methylpyrrolidin-2-one hydrotribromide reagent, followed by palladium-catalyzed coupling with N-tosylhydrazones to furnish diverse 2-aryl-3-(α-styryl)benzo[b]thiophene derivatives (Tréguier et al., 2014).

Molecular Structure Analysis

Structural analysis of benzo[b]thiophene derivatives reveals that substituents on the thiophene ring significantly influence the molecular geometry and electronic properties, impacting their reactivity and functional applications. For instance, the introduction of a bromo group at the 5-position of benzo[b]thiophene enhances its electrophilic character, facilitating further functionalization through nucleophilic substitution reactions.

Chemical Reactions and Properties

5-Bromobenzo[b]thiophene-3-carboxylic acid undergoes various substitution reactions, including bromination and nitration, to yield multi-substituted derivatives. These reactions are influenced by the presence of substituents, which direct the regioselectivity of further functionalization (Cooper et al., 1970).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives Development

5-Bromobenzo[B]thiophene-3-carboxylic acid plays a crucial role in the synthesis of various pharmacologically active derivatives. For instance, it has been used in the development of amines and thiouronium salts with potential pharmacological applications (Chapman et al., 1971). This compound serves as a building block for creating a variety of substituted benzo[b]thiophenes, demonstrating its versatility in chemical synthesis.

Anti-inflammatory Properties

Research has shown that derivatives of 5-Bromobenzo[B]thiophene-3-carboxylic acid possess significant anti-inflammatory properties. A study conducted by Radwan, Shehab, and El-Shenawy in 2009 revealed that C5-substituted benzo[b]thiophenes, derived from this compound, exhibited potent anti-inflammatory activity (Radwan, M. A., Shehab, M. A., & El-Shenawy, S., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

5-bromo-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQBOPASRUUSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347397 | |

| Record name | 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[B]thiophene-3-carboxylic acid | |

CAS RN |

7312-24-5 | |

| Record name | 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

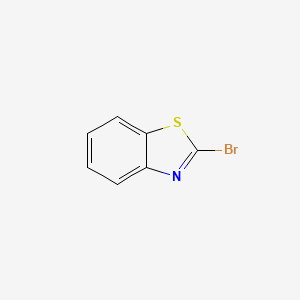

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)